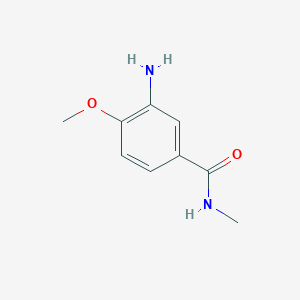

3-amino-4-methoxy-N-methylbenzamide

Description

Significance of Benzamide (B126) Derivatives in Advanced Chemical Sciences

Benzamide and its derivatives are characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in the development of a wide range of biologically active molecules. walshmedicalmedia.comresearchgate.net The versatility of the benzamide scaffold allows for the synthesis of compounds with diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. walshmedicalmedia.comresearchgate.netresearchgate.net The amide bond's stability and the relative ease of modifying the benzene ring make benzamides attractive starting points for creating new chemical entities with tailored biological functions. researchgate.net

Overview of the Research Landscape for 3-Amino-4-methoxy-N-methylbenzamide

This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. mallakchemicals.comdatainsightsmarket.com Its molecular structure, featuring an amino group, a methoxy (B1213986) group, and an N-methylbenzamide core, provides multiple reactive sites for further chemical modifications.

Current research indicates its value as a building block in creating novel therapeutic agents. datainsightsmarket.com The market for this compound is projected to grow, driven by the increasing demand from the pharmaceutical and fine chemical sectors. datainsightsmarket.com This growth is largely attributed to its role in the development of new drugs to address the rising prevalence of chronic diseases. datainsightsmarket.com

Key Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 17481-27-5 | nist.govechemi.com |

| Molecular Formula | C9H12N2O2 | uni.luhxchem.netsigmaaldrich.com |

| Molecular Weight | 180.20 g/mol | hxchem.net |

Academic Relevance and Potential Research Trajectories in Medicinal Chemistry and Related Fields

The academic and industrial interest in this compound lies in its potential as a scaffold for developing new drugs. datainsightsmarket.com The presence of multiple functional groups allows for the exploration of a wide chemical space, potentially leading to the discovery of compounds with novel mechanisms of action.

Future research is likely to focus on several key areas:

Synthesis of Novel Derivatives: Researchers will likely continue to use this compound as a starting material to synthesize new series of compounds. By modifying the amino and methoxy groups, as well as the N-methylbenzamide core, chemists can create libraries of molecules for biological screening.

Exploration of Biological Activities: Given the broad spectrum of activities exhibited by benzamide derivatives, future studies will likely investigate the potential of new compounds derived from this compound against a range of diseases. This could include screening for anticancer, anti-inflammatory, and antimicrobial properties. walshmedicalmedia.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial aspect of drug discovery is understanding how the chemical structure of a molecule relates to its biological activity. SAR studies on derivatives of this compound will be essential for optimizing their potency and selectivity for specific biological targets. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHPIJMGKHFYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019374 | |

| Record name | 3-Amino-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878160-14-6 | |

| Record name | 3-Amino-4-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878160-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methoxy N Methylbenzamide

Established Synthetic Routes for the Compound and Analogues

The synthesis of substituted benzamides like 3-amino-4-methoxy-N-methylbenzamide often involves multi-step pathways that build the core structure from simpler precursors. Research into analogous compounds, particularly 3-amino-4-methoxybenzanilide (B94723), provides a well-documented blueprint for these synthetic strategies. google.compatsnap.comguidechem.com

Acylation-Based Preparations

The formation of the amide bond is a cornerstone of benzamide (B126) synthesis. Acylation reactions are commonly employed, typically involving the coupling of a benzoic acid derivative with an appropriate amine. For analogues like 3-amino-4-methoxybenzanilide, this is achieved by reacting 3-amino-4-methoxybenzoic acid with aniline (B41778). chemicalbook.com In this approach, coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) are used in a solvent like dichloromethane (B109758) to facilitate the amide bond formation, yielding the final product in high purity. chemicalbook.com

Alternatively, a more reactive carboxylic acid derivative, such as an acyl chloride, can be used. This route often starts with a precursor like 3-nitro-4-chlorobenzoic acid, which is first converted to its acyl chloride using a reagent like thionyl chloride. google.compatsnap.com This highly reactive intermediate is then treated with an amine (e.g., aniline for the benzanilide (B160483) analogue) to form the N-substituted 3-nitro-4-chlorobenzamide derivative. patsnap.com

Reductive Synthesis Approaches for Precursors

A common and efficient strategy for introducing the 3-amino group onto the benzene (B151609) ring is through the reduction of a corresponding nitro group precursor. beilstein-journals.orgorganic-chemistry.org This transformation is typically the final step in a multi-step synthesis, converting a stable nitro-intermediate into the desired amine. google.comguidechem.com

Various reducing agents and catalytic systems have been documented for this purpose. A widely used method involves hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as iron(III) chloride (FeCl3) or basic ferrous oxide. google.comgoogle.com This method is effective for converting intermediates like 3-nitro-4-methoxybenzanilide or 3-nitro-4-methoxyacetanilide into their respective 3-amino derivatives. google.comgoogle.com Other reported reducing systems include sodium hydrosulfide (B80085) guidechem.com and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. monash.edu The choice of reducing agent can be critical for achieving high yield and ensuring compatibility with other functional groups present in the molecule. organic-chemistry.orgunimi.it

Multi-Step Conversions and Reaction Conditions

The synthesis of complex benzamide analogues is a multi-step process where reaction conditions are carefully controlled to maximize yield and purity. A representative pathway for the synthesis of 3-amino-4-methoxybenzanilide, an analogue of the target compound, illustrates this complexity. google.compatsnap.com

The process can begin with 3-nitro-4-chlorobenzoic acid. google.compatsnap.com In the first step, this precursor undergoes acylation with aniline. The reaction is typically facilitated by thionyl chloride or triphenyl phosphite (B83602) and heated to temperatures between 80-115°C to produce 3-nitro-4-chlorobenzanilide. google.compatsnap.com

The second step involves a nucleophilic aromatic substitution to replace the chloro group with a methoxy (B1213986) group. The 3-nitro-4-chlorobenzanilide intermediate is treated with a methoxide (B1231860) source, such as sodium hydroxide (B78521) or potassium hydroxide in methanol, and heated under reflux to yield 3-nitro-4-methoxybenzanilide. google.compatsnap.com

The final step is the reduction of the nitro group. As previously described, this is often accomplished using hydrazine hydrate with a catalyst, transforming the nitro-intermediate into the final product, 3-amino-4-methoxybenzanilide. google.com Each stage of this process requires careful optimization of solvents, temperature, and reaction time to ensure a successful conversion.

Interactive Data Table: Multi-Step Synthesis of 3-Amino-4-methoxybenzanilide Analogue google.compatsnap.com

| Step | Starting Material | Reagents | Solvent(s) | Key Conditions | Intermediate/Product | Yield |

| 1. Acylation | 3-Nitro-4-chlorobenzoic acid, Aniline | Thionyl Chloride | Chlorobenzene | Heat to 100°C | 3-Nitro-4-chlorobenzanilide | 97% |

| 2. Methoxylation | 3-Nitro-4-chlorobenzanilide | Sodium Hydroxide, Methanol | Methanol | Reflux for 8 hours | 3-Nitro-4-methoxybenzanilide | ~94% |

| 3. Reduction | 3-Nitro-4-methoxybenzanilide | Hydrazine Hydrate (85%), Basic Ferrous Oxide, Water | Methanol | Heat to 55-60°C, then reflux | 3-Amino-4-methoxybenzanilide | 94.5% |

Derivatization Strategies and Analogue Synthesis

Once the core 3-amino-4-methoxybenzamide (B96667) scaffold is synthesized, its functional groups offer opportunities for further chemical modification to create a library of novel analogues. Derivatization can be targeted at the primary amino group or the methoxy group to explore structure-activity relationships.

Modification at the Amine Moiety

The primary amino group is a versatile handle for derivatization, most commonly through N-alkylation or N-acylation. N-alkylation introduces alkyl substituents onto the nitrogen atom, which can significantly alter the molecule's properties. monash.edu For instance, a related compound, 3-(N-ethyl)amino-4-methoxy acetanilide, has been shown to undergo N-alkylation when treated with methyl chloroacetate (B1199739) in the presence of a base like sodium carbonate. researchgate.net

General methods for the N-methylation of aromatic amines could be applied to this compound or its precursors. One common approach involves using a methylating agent like methyl iodide in the presence of a non-nucleophilic base such as sodium hydride. monash.edu Another selective method for mono-alkylation of amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), followed by deprotonation and reaction with an alkyl halide, although its applicability to this specific benzamide would require experimental validation. organic-chemistry.org These modifications can produce secondary or tertiary amines, each with distinct chemical characteristics.

Substitutions on the Methoxy Group

Modification of the methoxy group on the aromatic ring is a less common strategy found in the surveyed literature for this class of compounds. Synthetic routes typically focus on establishing the methoxy-substituted benzene ring early in the process, rather than altering the methoxy group in a later step. google.comguidechem.com The methoxy group is generally stable under the conditions used for acylation and nitro reduction.

However, for the purpose of creating new analogues, the methoxy group could theoretically be cleaved to yield a hydroxyl group. Standard ether cleavage reagents, such as boron tribromide (BBr3), are effective for this transformation. The resulting 3-amino-4-hydroxy-N-methylbenzamide would be a valuable intermediate, as the phenolic hydroxyl group could then be used as a point for further derivatization, such as O-alkylation or esterification, to generate a new series of compounds. While chemically feasible, specific examples of such modifications on this compound itself are not prominent in the reviewed scientific literature.

Alterations on the N-Methylbenzamide Scaffold

The structure of this compound offers several reactive sites—the primary amino group, the aromatic ring, and the amide functionality—that can be targeted for chemical modification. These alterations are crucial for the development of new derivatives with potentially enhanced or novel properties.

The primary amino group is a key site for a variety of chemical transformations. Standard reactions such as N-alkylation, N-acylation, and sulfonylation can be readily performed to introduce a wide range of substituents. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones can yield secondary and tertiary amines. Acylation with acid chlorides or anhydrides introduces new amide linkages, while reaction with sulfonyl chlorides provides sulfonamides. The amino group also allows for diazotization reactions, where it is converted to a diazonium salt. This intermediate can then undergo a plethora of Sandmeyer or related reactions to introduce functionalities like halogens, cyano, hydroxyl, and nitro groups, further diversifying the molecular scaffold.

The aromatic ring itself, activated by the amino and methoxy groups, is susceptible to electrophilic aromatic substitution. However, the positions of substitution are directed by these activating groups, primarily to the positions ortho and para to the amino group. Halogenation, nitration, and Friedel-Crafts reactions could potentially be performed, although careful control of reaction conditions would be necessary to avoid side reactions and to achieve regioselectivity.

Modifications of the N-methylbenzamide moiety are also feasible. The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions to the corresponding carboxylic acid and methylamine (B109427). The N-methyl group could potentially be a site for further reactions, although this is less common.

Mechanistic Aspects of Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence, with each step governed by well-established reaction mechanisms. A plausible synthetic route commences with a halogenated nitrobenzoic acid, for example, 4-chloro-3-nitrobenzoic acid.

The initial step often involves the formation of an amide bond. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The mechanism of this step involves a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, and subsequent attack by the chloride ion. The resulting acyl chloride is a highly electrophilic species. The subsequent reaction with methylamine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of methylamine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the N-methyl-3-nitro-4-chlorobenzamide.

The next key transformation is the introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.comchadsprep.comlibretexts.orgyoutube.com The aromatic ring, being substituted with a strong electron-withdrawing nitro group, is activated towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com In the presence of a strong nucleophile like sodium methoxide, the methoxide ion attacks the carbon atom bearing the chlorine atom, which is para to the activating nitro group. This addition forms a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. masterorganicchemistry.comlibretexts.org In the final step of this substitution, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding 4-methoxy-3-nitro-N-methylbenzamide.

The final step is the reduction of the nitro group to a primary amine. nih.govmdpi.com This transformation can be accomplished using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. youtube.com The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group. Alternatively, metal-based reductions using reagents like iron, tin, or zinc in the presence of an acid (e.g., HCl) can be used. youtube.comyoutube.com Another approach involves the use of transfer hydrogenation with reagents like hydrazine hydrate in the presence of a catalyst such as ferric chloride or Raney nickel. google.com

Optimization and Scalability Considerations in Synthetic Chemistry

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of various parameters to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. For the synthesis of this compound, several key areas are considered for optimization and scale-up.

Reagent and Catalyst Selection: The choice of reagents and catalysts is critical. For the amidation step, using less hazardous and more cost-effective coupling agents instead of converting the carboxylic acid to an acyl chloride might be preferable on a large scale. In the methoxylation step, the use of a recyclable and less corrosive base, if possible, would be advantageous. For the nitro group reduction, catalytic hydrogenation is often preferred in industrial settings due to the clean nature of the reaction and the high yields, although it requires specialized high-pressure equipment. nih.gov The catalyst's activity, selectivity, and lifespan are key optimization parameters. The use of biocatalysts is also an emerging green alternative for nitro group reductions. nih.gov

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is crucial. For instance, in the SNAr reaction, the temperature needs to be high enough to facilitate the reaction but low enough to prevent side reactions. Solvent choice is also critical; polar aprotic solvents often favor SNAr reactions. The concentration of reactants is another factor that can influence reaction rates and product yields.

Work-up and Purification: Developing a simple and efficient work-up and purification protocol is essential for large-scale production. This may involve optimizing extraction, crystallization, and filtration processes to minimize product loss and solvent waste. The goal is to obtain the final product with high purity while reducing the number of operational steps. For instance, a process where the intermediate from one step can be used directly in the next without extensive purification ("telescoping") is highly desirable.

Process Safety and Environmental Impact: On a large scale, the safety and environmental impact of the process are paramount. This includes managing the handling of hazardous reagents like thionyl chloride and flammable solvents. The generation of waste, particularly inorganic salts from reductions or by-products, needs to be minimized. The development of greener synthetic routes, for example, using catalytic methods over stoichiometric reagents, is a key consideration. Patent literature for a related compound, 3-amino-4-methoxybenzanilide, suggests that the process can be high-yielding and suitable for industrialization, meeting requirements for environmentally friendly production. google.compatsnap.com

Below is a table summarizing key optimization considerations for the synthesis of this compound:

| Synthetic Step | Parameter for Optimization | Considerations for Scalability |

| Amidation | Reagent choice (e.g., coupling agents vs. acyl chloride), solvent, temperature. | Avoidance of hazardous reagents, minimizing waste from coupling agents, efficient heat transfer. |

| Methoxylation (SNAr) | Base strength and concentration, solvent polarity, temperature, reaction time. | Management of exothermic reactions, potential for solvent recovery, cost of base. |

| Nitro Reduction | Choice of reducing agent (catalytic hydrogenation vs. metal/acid), catalyst loading and recycling, pressure (for H₂), temperature. | High-pressure reactor requirements for hydrogenation, safe handling of flammable H₂ gas, catalyst cost and deactivation, waste from metal reductions. |

| Overall Process | Work-up procedures, purification methods (crystallization vs. chromatography), process telescoping. | Minimizing solvent usage, efficient product isolation, reducing the number of unit operations. |

Elucidation of Molecular Structure and Intermolecular Interactions of 3 Amino 4 Methoxy N Methylbenzamide

Theoretical Investigations of Molecular Conformation and Geometry

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the three-dimensional structure and bonding characteristics of 3-amino-4-methoxy-N-methylbenzamide.

DFT calculations, specifically using the B3LYP method with a 6-311++G** basis set, have been employed to conduct an extensive theoretical analysis of the molecular structure of 3-amino-4-methoxybenzamide (B96667) (a closely related compound, referred to as 3A4MBA in one study). ias.ac.in These calculations help in optimizing the molecular geometry and understanding its vibrational properties. ias.ac.in The optimized molecular structure reveals important details about bond lengths and angles. For instance, analysis of the exocyclic angle C2–C3–C4 suggests the presence of intramolecular hydrogen bonding. ias.ac.in Furthermore, Natural Bond Orbital (NBO) analysis is utilized to explain charge transfer and the delocalization of charges arising from both intramolecular and intermolecular interactions within the molecule. ias.ac.in This delocalization of electrons between occupied Lewis-type and non-Lewis-type NBO orbitals provides a detailed picture of the conjugation throughout the molecular system. ias.ac.in

Table 1: Selected Geometric Parameters of 3-Amino-4-methoxybenzamide (Theoretical)

| Parameter | Value |

|---|---|

| C-C (average ring bond length) | 1.393 Å |

| C-C (running bond length) | 1.41 Å |

Data derived from DFT calculations on the related compound 3-amino-4-methoxybenzamide. ias.ac.in

A significant feature of the molecular structure of 3-amino-4-methoxybenzamide is the presence of intramolecular hydrogen bonds. The formation of such bonds is identified through structural parameter analysis and further confirmed by NBO and Molecular Electrostatic Potential (MEP) analyses. ias.ac.in The energy of this intramolecular hydrogen bond has been calculated using topological studies. ias.ac.in The presence of this hydrogen bonding is also supported by the observation of low-wavenumber vibrational modes in the experimental FT-Raman spectrum. ias.ac.in

The Harmonic Oscillator Model of Aromaticity (HOMA) index is a valuable tool for quantifying the aromatic character of a molecule. For a system related to this compound, the HOMA index was calculated to be 0.98115. ias.ac.in This high value indicates a significant degree of aromaticity in the benzene (B151609) ring. The calculation takes into account the geometric (GEO) and energetic (EN) contributions, which were determined to be 0.01241 and 0.00644, respectively. ias.ac.in This analysis helps to elucidate the impact of factors like intramolecular hydrogen bonding on the aromaticity of the ring. ias.ac.in

Table 2: HOMA Index and Related Parameters for 3-Amino-4-methoxybenzamide Derivative

| Parameter | Value |

|---|---|

| HOMA Index | 0.98115 |

| GEO | 0.01241 |

| EN | 0.00644 |

Calculated for the related 3-amino-4-methoxybenzamide. ias.ac.in

Spectroscopic Characterization for Structural Validation

Spectroscopic techniques provide experimental validation for the theoretically predicted molecular structure of this compound.

Vibrational spectroscopy, including Fourier-transform Raman (FT-Raman) and Infrared (IR) spectroscopy, is crucial for analyzing the various bonds within the molecule. For the related compound 3-amino-4-methoxybenzamide, experimental FT-Raman spectra have been recorded and the vibrational frequency bands were assigned using DFT calculations at the B3LYP/6-311++G** level of theory. ias.ac.in The low-wavenumber modes observed in the FT-Raman spectrum provide further evidence for the presence of intramolecular hydrogen bonding. ias.ac.in IR spectra for 3-amino-4-methoxybenzamide are also available, providing complementary information on the vibrational modes of the molecule. nist.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural formula of a compound. While specific NMR data for this compound is available, detailed assignments from the search results are for the related compound 3-amino-4-methoxybenzamide. chemicalbook.comuni.lu 1H NMR spectra are available for 3-amino-4-methoxybenzamide, which would show characteristic chemical shifts for the protons in different chemical environments within the molecule. chemicalbook.com

Solid-State Structural Analysis of Benzamide (B126) Analogues (e.g., X-ray Crystallography)

While specific crystallographic data for this compound is not publicly available, the solid-state structural analysis of analogous benzamide compounds provides a robust framework for understanding its likely crystalline architecture. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the detailed characterization of crystal packing, intermolecular hydrogen bonding, and other non-covalent interactions that dictate the macroscopic properties of the material.

In the crystalline state, molecules of benzamide analogues arrange themselves in a highly ordered, repeating pattern known as a crystal lattice. This packing is driven by the energetic favorability of maximizing attractive intermolecular forces while minimizing repulsive ones. The specific arrangement, or crystal packing, is influenced by the molecule's size, shape, and the distribution of its functional groups. For benzamide derivatives, the planar phenyl ring and the amide group are key players in directing the packing motif. These groups can participate in various interactions that stabilize the crystal lattice.

Hydrogen bonding is a critical directional interaction that significantly influences the crystal structure of benzamide-containing molecules. The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In this compound, the primary amine group (-NH2) also provides additional hydrogen bond donors.

Beyond classical hydrogen bonds, weaker non-covalent interactions also play a crucial role in the solid-state assembly of aromatic compounds like benzamide analogues. Among these, C-H···π interactions are particularly significant. These interactions involve a C-H bond, which acts as a weak donor, and the electron-rich π-system of the benzene ring, which acts as an acceptor.

Based on a comprehensive review of scientific literature and chemical databases, there is currently a significant lack of detailed mechanistic data for the specific compound This compound . As a result, it is not possible to generate a scientifically accurate article that adheres to the specific and detailed outline provided in your request.

While extensive searches were conducted, the available information does not cover the specific enzyme targets, kinetic studies, receptor binding, or detailed cellular mechanisms of action for this compound.

Research on related benzamide analogues does indicate that this class of compounds is of interest in medicinal chemistry. Studies on various substituted benzamides show a range of biological activities, including the inhibition of enzymes such as phosphodiesterases and protein kinases. nih.govnih.govnanobioletters.comnih.govtandfonline.comcyberleninka.ru For example, certain benzimidazole (B57391) derivatives have been identified as inhibitors of Phosphodiesterase 10A (PDE10A). nih.govnih.gov Similarly, other complex benzamide-containing structures have been investigated as potential inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) nih.govnih.govdovepress.com and Anaplastic Lymphoma Kinase (ALK). nih.govresearchgate.net

However, these findings are for structurally distinct analogues and cannot be directly extrapolated to this compound. The core of your request revolves around the specific mechanistic details for this particular compound, and this information is not present in the currently available public-domain scientific literature. To fulfill the request would require speculative data, which would compromise the scientific accuracy of the article.

Should detailed research on the biological activity and mechanistic insights of this compound be published in the future, it would be possible to revisit this topic.

Mechanistic Insights into the Biological Activity of 3 Amino 4 Methoxy N Methylbenzamide and Its Analogues

Mechanisms of Action at the Biochemical and Cellular Levels

Biochemical Pathway Modulation

The biological activities of benzamide (B126) derivatives are often rooted in their ability to modulate specific biochemical pathways. In the pharmaceutical industry, compounds like 3-amino-4-methoxybenzanilide (B94723) serve as intermediates for drugs with analgesic, anti-inflammatory, and antipyretic properties, which function by interacting with specific bodily receptors or enzymes. guidechem.com

A key mechanism implicated in the action of some benzamides is the inhibition of critical signaling cascades involved in inflammation and cell survival. nih.gov For instance, certain derivatives have been shown to inhibit the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov This inhibition, in turn, prevents the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov Furthermore, a derivative of para-aminobenzoic acid, known as DAB-2-28, has been found to inhibit the phosphorylation of several key pro-epithelial-mesenchymal transition (EMT) transcriptional factors, including NF-κB, STAT3, SMAD2, CREB, and AKT proteins in breast cancer cells. mdpi.com This modulation of multiple signaling pathways highlights the potential of benzamide-related structures to interfere with complex disease processes. mdpi.com

Interaction with Bacterial Regulatory Systems (from benzamide literature)

A significant area of investigation for benzamide derivatives is their interaction with essential bacterial systems, offering potential avenues for new antimicrobial agents. One of the primary targets identified is the FtsZ protein, which is a crucial component of the bacterial cell division machinery and is widely conserved across both Gram-positive and Gram-negative bacteria. nih.gov Certain benzamide derivatives, including benzodioxane-benzamides, have been shown to target the interdomain site of the FtsZ protein, disrupting its function and inhibiting bacterial cytokinesis. nih.govnih.gov

However, the efficacy of these compounds, particularly against Gram-negative bacteria, can be hampered by bacterial resistance mechanisms. nih.gov A major challenge is the presence of efflux pumps, which are protein transporters that actively expel toxic substances, including antibiotics, from the bacterial cell. nih.govmdpi.com There are several families of these pumps, such as the resistance-nodulation-division (RND) family found exclusively in Gram-negative species, which contribute significantly to intrinsic and acquired multidrug resistance. nih.govresearchgate.net The development of effective benzamide-based antibacterials, therefore, often involves strategies to overcome or bypass these efflux systems. nih.gov

Broad-Spectrum Biological Potential of Benzamide Derivatives

Benzamide and its derivatives are recognized for their extensive pharmacological potential, which includes antimicrobial, anti-inflammatory, analgesic, anticancer, and neuroleptic activities. nanobioletters.comresearchgate.netwalshmedicalmedia.comnih.gov This wide range of biological effects has spurred considerable scientific interest in synthesizing and evaluating novel benzamide compounds for various therapeutic applications. researchgate.netwalshmedicalmedia.com

Antimicrobial and Antifungal Activity

The development of novel antimicrobial and antifungal agents is a critical area of research, and benzamide derivatives have shown significant promise. nanobioletters.comresearchgate.netnih.govnih.gov

Antibacterial Activity: Numerous studies have demonstrated the antibacterial effects of benzamide derivatives against a range of pathogens. nanobioletters.com For example, certain synthesized benzamide compounds have shown excellent activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Interactive Table: Antibacterial Activity of Select Benzamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| Compound 5a | E. coli | 31 | 3.12 | nanobioletters.com |

| Compound 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| Compound 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

| Tosylate Compound B2 | S. aureus | - | - | cyberleninka.ru |

| Tosylate Compound B2 | E. coli | - | - | cyberleninka.ru |

Note: A larger zone of inhibition indicates greater antibacterial activity. MIC values represent the minimum inhibitory concentration.

Antifungal Activity: Benzamide derivatives have also been extensively studied for their effectiveness against various fungal pathogens, including those affecting agriculture. nih.govnih.gov The introduction of specific chemical groups, such as a 1,2,3-triazole or a 1,2,4-triazole (B32235) moiety, can enhance antifungal properties. nih.govnih.govresearchgate.net The efficacy is often measured by the median effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Interactive Table: Antifungal Activity of Select Benzamide Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) | In Vivo Efficacy (%) | Reference |

|---|---|---|---|---|

| Compound 6h | Alternaria alternata | 1.77 | - | nih.gov |

| Compound 6k | Various Fungi | 0.98 - 6.71 | - | nih.gov |

| Compound 9b | C. lagenarium | - | 79 | nih.gov |

| Compound 16d | C. lagenarium | - | 90 | nih.gov |

| Compound 5IIIh | S. sclerotiorum | 0.37 | 96.8 | acs.org |

| Compound 5IIIc | V. mali | 1.32 | 66.7 | acs.org |

Note: A lower EC50 value indicates greater antifungal potency. In vivo efficacy represents the percentage of disease inhibition in a living organism.

Anti-Inflammatory Effects

The anti-inflammatory properties of benzamides are a significant area of pharmacological interest. nih.gov Research has shown that their mechanism of action can involve the inhibition of the NF-κB pathway, which subsequently reduces the production of inflammatory cytokines like TNF-α. nih.gov The anti-inflammatory potential of these compounds has been evaluated using various in vitro and in vivo models. For instance, the proteinase inhibition assay is used to measure a compound's ability to inhibit enzymes like trypsin, while the carrageenan-induced paw edema model in rodents is a standard in vivo test for acute inflammation. mdpi.commdpi.comnih.gov

Interactive Table: Anti-Inflammatory Activity of Select Benzamide Derivatives

| Compound/Derivative | Assay | Result | Comparison | Reference |

|---|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase Inhibition | IC50: 0.04–0.07 mg/mL | Superior to Acetylsalicylic Acid (IC50: 0.4051 mg/mL) | mdpi.com |

| Benzenesulfonamide Derivative 1 (200 mg/kg) | Rat Paw Edema | 96.31% inhibition | More potent than Indomethacin (57.66% inhibition) | mdpi.com |

| Benzenesulfonamide Derivative 3 (200 mg/kg) | Rat Paw Edema | 99.69% inhibition | More potent than Indomethacin (57.66% inhibition) | mdpi.com |

| Benzimidazole (B57391) Derivative B2 | Luminol Chemiluminescence | Lower IC50 | Better than Ibuprofen | nih.gov |

| Benzimidazole Derivative B4 | Luminol Chemiluminescence | Lower IC50 | Better than Ibuprofen | nih.gov |

Note: A lower IC50 value indicates greater inhibitory potency. Higher percentage inhibition in the paw edema model indicates stronger anti-inflammatory activity.

Other Pharmacological Activities (e.g., Anti-Angiogenic Potential)

Beyond the activities already discussed, the benzamide scaffold is a versatile platform for developing agents with other therapeutic properties, notably anti-angiogenic potential. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov

Benzimidazole derivatives, which are structurally related to benzamides, have demonstrated potential as anti-angiogenic agents. nih.gov One novel 2-aminobenzimidazole (B67599) derivative, MFB, was found to suppress angiogenesis and lymphangiogenesis (the formation of lymphatic vessels). nih.gov MFB achieved this by inhibiting cell proliferation, migration, invasion, and tube formation of endothelial cells stimulated by vascular endothelial growth factor (VEGF). nih.gov Molecular docking studies suggest that MFB may exert its effects by binding to the VEGF receptor-2 (VEGFR-2). nih.gov Another compound, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), has also shown promise as an anti-angiogenic agent in chorioallantois membrane (CAM) models. nih.gov These findings indicate that targeting angiogenesis is a viable strategy for developing novel therapeutics from benzamide and related structures for diseases associated with abnormal blood vessel formation. nih.gov

Structure Activity Relationship Sar and Pharmacophore Development for 3 Amino 4 Methoxy N Methylbenzamide Analogues

Impact of Substituent Variations on Biological Potency

The biological potency of benzamide (B126) derivatives can be significantly altered by modifying the substituents on the aromatic ring and the amide functionality. These modifications influence the molecule's electronic properties, lipophilicity, and ability to form crucial interactions with its target receptor.

The position and nature of the amino group on the benzamide scaffold are critical determinants of biological activity. Studies on various benzamide derivatives have shown that shifting the amino group's position can lead to a significant decrease in potency. For instance, in one study on 2-phenoxybenzamides with antiplasmodial activity, the 3-amino and 4-amino analogues were found to be the least active compounds in the entire series tested mdpi.com. This suggests that the placement of the amino group at the 3-position is highly specific and essential for optimal interaction with the biological target.

The methoxy (B1213986) group at the 4-position of the benzamide ring also plays a significant role in modulating the biological activity of these compounds. This group can influence the molecule's potency through both electronic and steric effects. Electronically, the methoxy group is an electron-donating group, which can affect the reactivity and binding affinity of the entire molecule.

The N-methylbenzamide core is a fundamental component for the activity of many biologically active molecules. The amide group is a crucial structural feature because it can readily form hydrogen bonds with the active sites of enzymes and receptors, which is often a key factor in binding and biological activity nih.gov. This functionality serves as a versatile precursor in the synthesis of a wide range of active pharmaceutical ingredients chemicalbook.com.

A series of N-methylbenzamide analogues derived from the neurokinin-2 (NK₂) receptor antagonist SR 48,968 demonstrated that this core structure is capable of producing compounds with very high potency nih.gov. In this series, several analogues exhibited potent NK₂ receptor antagonist activities with pKb values ranging from 9.1 to 9.7 nih.gov. The N-methyl group itself can be important for several reasons: it can provide favorable steric interactions within a binding pocket, prevent the formation of an intermolecular hydrogen bond, and increase the metabolic stability of the amide bond.

Table 1: Impact of Substituent Position on Biological Activity of Benzamide Analogues

| Compound Class | Substituent Position | Observed Activity | Reference |

| 2-Phenoxybenzamides | 3-Amino | Least Active | mdpi.com |

| 2-Phenoxybenzamides | 4-Amino | Least Active | mdpi.com |

| N-methylbenzamide analogues | para-Fluoro | Highly Potent (pKb of 9.7) | nih.gov |

Computational Approaches to SAR

Computational methods are powerful tools for elucidating the SAR of 3-amino-4-methoxy-N-methylbenzamide analogues. These in silico techniques provide insights into the molecular properties that govern biological activity and can predict the potency of novel compounds, thereby rationalizing and accelerating the drug design process mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known molecules, a 3D QSAR model can be generated to predict the activity of new, untested compounds.

This approach is particularly useful for screening virtual libraries of designed analogues. The best 3D QSAR models can be employed as 3D search queries to screen newly designed derivatives. For example, in the development of anti-inflammatory agents, 3D QSAR models were successfully used to screen designed compounds and select the most promising candidates for synthesis and experimental testing researchgate.net. Such models generate visual representations, often as cubes, where different colors indicate regions where specific properties (e.g., hydrophobicity, hydrogen bond donor/acceptor) are favorable or unfavorable for activity, guiding further molecular modifications researchgate.net.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This technique is instrumental in understanding the specific molecular interactions that underpin the biological activity of this compound analogues.

Docking studies allow researchers to visualize how ligands fit into the active site of a biological target. For instance, studies on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives used molecular docking to evaluate their affinity for glutamate receptors researchgate.netsemanticscholar.org. These simulations can predict binding energies and identify key amino acid residues involved in the interaction researchgate.net. Similarly, docking of novel 4-(arylaminomethyl)benzamide derivatives into the active sites of various protein kinases helped to rationalize their potent inhibitory activity nih.gov. The results of molecular modeling can show that a particular scaffold, like a benzamide linker, allows the molecule to adopt a favorable geometry for binding to the active center of its target nih.gov.

Analysis of Hydrophobic Pockets and Binding Site Characteristics

The binding of this compound analogues to PARP-1 occurs at the enzyme's catalytic domain, specifically within the nicotinamide-binding pocket. This site is characterized by a mix of hydrophilic and hydrophobic residues that are crucial for inhibitor binding and selectivity.

The benzamide moiety of the inhibitors is a key pharmacophoric element, mimicking the nicotinamide portion of the natural substrate NAD+. The amide group forms critical hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 active site. Furthermore, the aromatic ring of the benzamide scaffold engages in π-π stacking interactions with Tyr907, a key residue in the binding pocket.

Pharmacophore Elucidation and Design Principles

A pharmacophore model for benzamide-based PARP-1 inhibitors, including analogues of this compound, has been well-established through structural and computational studies. The essential features of this pharmacophore include:

A hydrogen bond acceptor: Typically the carbonyl oxygen of the benzamide group.

A hydrogen bond donor: The amide nitrogen of the benzamide group.

An aromatic ring: The phenyl ring of the benzamide scaffold.

Additional hydrophobic and aromatic features: These can be introduced through substitutions on the core scaffold to interact with the hydrophobic pockets of the binding site.

Based on this pharmacophore, several design principles for potent PARP-1 inhibitors have been elucidated:

Retention of the Benzamide Core: The benzamide moiety is crucial for anchoring the inhibitor in the active site through key hydrogen bonding and π-stacking interactions.

Exploitation of Hydrophobic Pockets: Introducing hydrophobic substituents at appropriate positions on the benzamide ring can lead to increased affinity by engaging with hydrophobic residues in the binding site.

Targeting the Adenosine Subsite: Extending the molecule to reach the adenosine-binding pocket can significantly enhance inhibitory potency. This is often achieved by adding larger, functionalized groups to the benzamide scaffold.

The following table outlines the key pharmacophoric features and their corresponding interactions with the PARP-1 active site.

| Pharmacophoric Feature | Interacting Residues in PARP-1 | Type of Interaction |

| Benzamide Carbonyl Oxygen | Gly863, Ser904 | Hydrogen Bond |

| Benzamide Amide NH | Gly863 | Hydrogen Bond |

| Benzamide Aromatic Ring | Tyr907 | π-π Stacking |

| Substituents on the Ring | Tyr896 and other hydrophobic residues | Hydrophobic Interactions |

Lead Optimization Strategies Guided by SAR

The development of potent and selective PARP-1 inhibitors from the this compound scaffold has been driven by systematic lead optimization strategies informed by structure-activity relationship (SAR) studies. These strategies aim to enhance potency, improve selectivity over other enzymes (like PARP-2), and optimize pharmacokinetic properties.

A primary strategy involves the exploration of various substituents on the benzamide ring. For instance, modifications at the 3- and 4-positions of the benzamide ring can significantly impact activity. The 3-amino group can be a key interaction point or a site for further functionalization. The 4-methoxy group can influence solubility and interactions with the binding pocket.

Another key optimization strategy is "scaffold hopping," where the core benzamide structure is retained, but the appended functionalities are varied to explore different interactions within the active site. This can involve replacing the N-methyl group with larger or more complex cyclic amines to probe deeper into the binding pocket and improve properties like oral bioavailability.

Furthermore, structure-based drug design, utilizing X-ray crystal structures of PARP-1 in complex with inhibitors, has been instrumental in guiding the rational design of new analogues. By visualizing the binding mode of lead compounds, medicinal chemists can make targeted modifications to improve interactions with specific residues and displace key water molecules from the active site, a strategy that can lead to significant gains in affinity.

The table below summarizes some common lead optimization strategies for this class of compounds.

| Strategy | Rationale | Example Modification |

| Ring Substitution | To enhance interactions with hydrophobic pockets and improve potency. | Introduction of halogens, alkyl, or aryl groups on the benzamide ring. |

| Amine Modification | To explore deeper regions of the binding site and improve pharmacokinetic properties. | Replacement of the N-methyl group with cyclic amines or other functionalized chains. |

| Scaffold Hopping | To discover novel chemical series with improved properties while retaining key binding interactions. | Replacing the benzamide with other heterocyclic cores that maintain the pharmacophoric features. |

| Structure-Based Design | To rationally design inhibitors with improved affinity and selectivity based on structural data. | Modifying substituents to displace water molecules from the active site. |

Advanced Computational Chemistry and Cheminformatics Applications for 3 Amino 4 Methoxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's reactivity, stability, and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It translates the complex, many-electron wavefunction into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals.

For 3-amino-4-methoxy-N-methylbenzamide, an NBO analysis would quantify the delocalization of electron density. Key interactions would likely involve the lone pairs of the nitrogen and oxygen atoms interacting with adjacent antibonding orbitals. For example, the lone pair on the amino group's nitrogen could delocalize into the π* antibonding orbitals of the benzene (B151609) ring, affecting the ring's aromaticity and the basicity of the nitrogen. Similarly, interactions between the carbonyl oxygen's lone pairs and the C-N amide bond's orbitals would be analyzed. The strength of these interactions is measured by the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. frontiersin.orgresearchgate.net NBO analysis provides a quantitative basis for understanding the electronic effects of the amino and methoxy (B1213986) substituents on the benzamide (B126) core. researchgate.net

Table 1: Illustrative NBO Analysis Data for Amide-Containing Molecules

This table presents typical interaction types and stabilization energies found in related amide molecules to illustrate the data generated from an NBO analysis. Specific values for this compound are not available in the cited literature.

| Donor NBO (Lone Pair) | Acceptor NBO (Antibonding) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N) of Amine | π* (C=C) of Benzene Ring | Moderate | Hyperconjugation |

| LP (O) of Methoxy | σ* (C-C) of Benzene Ring | Low to Moderate | Hyperconjugation |

| LP (O) of Carbonyl | σ* (N-C) of Amide | High | Resonance Stabilization |

| LP (N) of Amide | π* (C=O) of Carbonyl | High | Resonance Stabilization |

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the molecule's electron density surface. nih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net

An MEP map of this compound would reveal distinct potential zones. The most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for hydrogen bonding. nih.govrsc.org The amino group would also influence the map, with its nitrogen lone pair contributing to a negative potential region, although this may be modulated by its interaction with the aromatic ring. The hydrogens of the amide and amine groups would create regions of positive potential, identifying them as hydrogen bond donors. nih.gov Such maps are invaluable for understanding how the molecule might orient itself when approaching a protein binding site or another molecule. rsc.org

This analysis calculates the distribution of electronic charge among the atoms in a molecule. The resulting atomic charges are not physical observables but provide a useful model for understanding a molecule's electrostatic properties and bond polarities.

For this compound, a natural charge analysis would quantify the electron-donating effects of the amino and methoxy groups on the benzene ring. It would be expected to show a high negative charge on the carbonyl oxygen and the nitrogen of the amino group. The carbonyl carbon, bonded to two electronegative atoms (oxygen and nitrogen), would carry a significant positive charge. The charge distribution across the benzene ring would be uneven, influenced by the electron-donating amino and methoxy groups, which would increase electron density at the ortho and para positions relative to their own positions.

Table 2: Hypothetical Natural Atomic Charges for this compound

This table illustrates the expected charge distribution based on the chemical structure. Actual values would require a specific quantum chemical calculation.

| Atom/Group | Expected Natural Charge | Rationale |

| Carbonyl Oxygen (O) | Highly Negative | High electronegativity and lone pairs. |

| Carbonyl Carbon (C=O) | Highly Positive | Bonded to two electronegative atoms (O, N). |

| Amide Nitrogen (N-H) | Negative | Electronegative, but less so than oxygen. |

| Amino Nitrogen (NH2) | Negative | Electronegative with a lone pair. |

| Methoxy Oxygen (O-CH3) | Negative | Electronegative with lone pairs. |

| Aromatic Carbons | Variable | Charge distribution is modulated by substituents. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations explore the dynamic behavior of molecules, from their preferred shapes to their interactions with other molecules over time. These methods are essential for bridging the gap between static molecular structures and dynamic biological function.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. Molecules like this compound are flexible due to several rotatable single bonds, such as the bond between the benzene ring and the carbonyl group, and the C-N amide bond.

A computational conformational analysis would identify the most stable conformers (lowest energy states). nih.gov For N-methylbenzamides, a key feature is the potential for cis and trans conformers with respect to the amide bond, though the trans conformation is generally more stable. acs.org The orientation of the N-methyl group and the methoxy group would also be critical. Steric hindrance between the substituents on the ring and the amide group can create significant energy barriers to rotation, influencing the molecule's preferred shape. lumenlearning.com Identifying the low-energy conformations is the first step in understanding which shape is most likely to be biologically active.

Molecular Dynamics (MD) simulations are powerful computational experiments that simulate the movement of a ligand and its protein target over time. nih.gov These simulations provide detailed insights into the stability of the ligand-protein complex and the specific interactions that maintain binding. tandfonline.comrsc.org

If this compound were identified as an inhibitor of a specific protein, MD simulations could be used to study its binding dynamics. The simulation would track the positions of all atoms over a set period (nanoseconds to microseconds). Analysis of the simulation trajectory could reveal:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand within the binding site, one can assess whether the ligand remains stably bound. nih.gov

Key Interactions: The simulation can quantify the persistence of hydrogen bonds, hydrophobic interactions, and other forces between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov For example, it could confirm a stable hydrogen bond between the carbonyl oxygen of the benzamide and a donor residue in the protein.

Conformational Changes: MD can show how the protein and ligand adapt their conformations to achieve optimal binding, a phenomenon known as "induced fit."

Studies on other benzamide-based inhibitors have successfully used MD simulations to confirm the stability of ligand-protein complexes and validate docking predictions. nih.govnih.gov

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target, such as a protein or enzyme, to design molecules that can bind to it and modulate its function. For a compound like this compound, these methods would be instrumental in optimizing its structure to enhance its interaction with a specific target.

The rational design of new analogues of this compound would begin with identifying a relevant biological target. Assuming this compound shows initial promise against a particular enzyme, researchers would obtain the 3D structure of that target, typically through X-ray crystallography or cryo-electron microscopy. Using molecular modeling software, the parent compound would be "docked" into the active site of the target to predict its binding mode.

This initial model would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the protein's amino acid residues. For instance, the amino group, methoxy group, or the amide linkage of this compound could be involved in crucial hydrogen bonding. Based on this, medicinal chemists can propose modifications to the structure to improve these interactions.

For example, in the development of benzamide derivatives as glucokinase activators, a computational approach involving pharmacophore modeling and 3D-QSAR was used to guide the design of new compounds. nih.gov This study highlighted the importance of specific chemical features for biological activity. Similarly, in the design of N-substituted benzamide derivatives as antitumor agents targeting histone deacetylases (HDACs), molecular docking simulations were employed to study the binding affinity of the designed compounds. researchgate.net These studies provide a framework for how novel analogues of this compound could be rationally designed.

Table 1: Potential Modifications for Rational Analogue Design

| Original Functional Group | Proposed Modification | Rationale for Modification |

| Amino Group (-NH2) | Acetylation, Sulfonylation | To alter hydrogen bonding capacity and explore new interactions. |

| Methoxy Group (-OCH3) | Ethoxy, Isopropoxy | To probe the size and hydrophobicity of the binding pocket. |

| N-methyl Group (-NHCH3) | N-ethyl, N-cyclopropyl | To investigate the impact of steric bulk on binding affinity. |

| Benzene Ring | Introduction of substituents (e.g., halogens) | To modulate electronic properties and improve binding. |

A significant aspect of SBDD is the computational prediction of how tightly a designed analogue will bind to its target (binding affinity) and how it will interact with other related targets (selectivity). Various computational methods are employed for this purpose, ranging from fast but less accurate molecular docking scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP).

For a series of newly designed analogues of this compound, these methods can rank them based on their predicted binding affinities, helping to prioritize which compounds to synthesize and test in the lab. For example, a study on benzamide derivatives as glucokinase activators used docking scores to predict the binding of newly designed compounds. nih.gov

Selectivity is also a critical parameter in drug design. A drug candidate should ideally bind strongly to its intended target while having minimal affinity for other proteins to avoid off-target effects. Computational methods can predict selectivity by docking the designed analogues into the binding sites of known off-targets and comparing the predicted binding energies. Research on 4-substituted benzamides as I(Ks) blockers demonstrated the successful design of highly selective compounds, a process that can be guided by computational predictions. nih.gov

Table 2: Computational Methods for Predicting Binding Affinity and Selectivity

| Method | Description | Application in Drug Design |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Rapid screening of large libraries of compounds and initial estimation of binding poses. |

| MM/GBSA | A post-docking analysis method that combines molecular mechanics energy and continuum solvent models to estimate binding free energy. | More accurate ranking of compounds compared to standard docking scores. |

| Free Energy Perturbation (FEP) | A rigorous method based on statistical mechanics that calculates the free energy difference between two states (e.g., two different ligands binding to a protein). | High-accuracy prediction of relative binding affinities, often used in lead optimization. |

Cheminformatics Analysis and Database Integration

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. For a compound like this compound and its analogues, cheminformatics plays a vital role in organizing, analyzing, and leveraging chemical data.

Chemical databases such as PubChem and ChEMBL are essential resources that integrate information on chemical structures, properties, and biological activities. uni.lu For this compound, these databases provide fundamental information like its chemical identifiers (CAS number, SMILES string), and some predicted physicochemical properties.

When a series of analogues are synthesized, their structures and associated biological data (e.g., IC50 values) are stored in a structured database. This allows for the application of cheminformatics tools to analyze structure-activity relationships (SAR). For example, by analyzing how changes in the chemical structure of benzamide derivatives affect their activity as glucokinase activators, researchers can build predictive quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds, further guiding the drug design process.

Cheminformatics also aids in the virtual screening of large compound libraries to identify molecules with similar properties to a query compound like this compound or to find compounds that are predicted to be active against a specific target. nih.gov This can significantly accelerate the initial stages of drug discovery.

Table 3: Cheminformatics Tools and Their Applications

| Tool/Technique | Description | Application for this compound |

| Chemical Databases (e.g., PubChem, ChEMBL) | Large repositories of chemical information. | Storing and retrieving data on the compound and its analogues. |

| QSAR Modeling | Statistical models that relate chemical structure to biological activity. | Predicting the activity of novel analogues and understanding SAR. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Guiding the design of new compounds with desired features for target binding. |

| Virtual Screening | Computational techniques to search libraries of small molecules to identify those most likely to bind to a drug target. | Identifying novel scaffolds or analogues with potential biological activity. |

Preclinical Research and Drug Discovery Applications of 3 Amino 4 Methoxy N Methylbenzamide

Role as a Chemical Building Block in Complex Synthesis

3-Amino-4-methoxy-N-methylbenzamide is utilized in medicinal chemistry as a foundational building block for constructing more elaborate molecular architectures. Its reactive amine group allows for a variety of chemical modifications, enabling chemists to introduce diverse functionalities and build molecules designed to interact with specific biological targets.

A significant application of this compound is its use as a key intermediate in the synthesis of novel therapeutic agents. A notable example is in the development of first-in-class, direct small-molecule agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). biorxiv.orgbiorxiv.org TREM2 is a crucial regulator of microglial function, and its activation is a promising therapeutic strategy for Alzheimer's disease and other related neurological disorders. biorxiv.orgbiorxiv.org

In the synthesis of these potential APIs, this compound is the initial starting material. biorxiv.orgbiorxiv.org The synthetic route commences with the bromination of this compound to produce a brominated intermediate, which then undergoes further reactions, including amide coupling and Suzuki coupling, to yield the final drug candidates. biorxiv.orgbiorxiv.org This multi-step process highlights the compound's essential role as a foundational scaffold upon which the final, complex active molecule is built. biorxiv.orgbiorxiv.org

While substituted aminobenzamides are generally valuable precursors for the synthesis of advanced heterocyclic systems like quinazolinones, the specific use of this compound for this purpose is not extensively documented in the reviewed scientific literature. The synthesis of quinazolinones typically involves the reaction of an anthranilic acid derivative (2-aminobenzoic acid) or a related amide with a one-carbon synthon. Although the structure of this compound contains the necessary amino-benzamide core, its direct application as a precursor for quinazolinone synthesis remains an area for potential future exploration.

Lead Compound Identification and Development in Drug Discovery Pipelines

The derivatives of this compound have been identified as promising lead compounds in drug discovery pipelines. biorxiv.orgbiorxiv.org Lead compounds are molecules that show promising biological activity against a specific target and serve as the starting point for further chemical optimization to enhance potency, selectivity, and pharmacokinetic properties.

In the context of TREM2-targeting therapies, a DNA-encoded library (DEL) screening of 4.2 billion compounds identified a hit that, upon optimization, led to a series of potent agonists. biorxiv.orgbiorxiv.org The synthesis of these agonists began with this compound. biorxiv.orgbiorxiv.org Subsequent biophysical validation using techniques such as Microscale Thermophoresis (MST) confirmed the binding affinity of these derivatives to the TREM2 protein. Two compounds in particular, 4a (the initial DEL hit) and 4i (an optimized derivative), were established as promising lead compounds due to their high affinity for TREM2. biorxiv.org

| Compound | Binding Affinity (KD) in µM | Notes |

|---|---|---|

| 4a | 18.4 ± 0.5 | Initial hit identified from DEL screening. biorxiv.org |

| 4i | 19.0 ± 0.4 | Optimized derivative with improved selectivity. biorxiv.org |

| 4b | 76.4 ± 3.6 | Synthesized derivative. biorxiv.org |

| 4g | 145.9 ± 9.7 | Synthesized derivative. biorxiv.org |

| 4j | 218.2 ± 10.7 | Synthesized derivative. biorxiv.org |

Application in Probe Development for Biological Pathway Elucidation

The development of chemical probes, such as radiolabeled ligands for Positron Emission Tomography (PET), is essential for studying biological pathways in living systems. These tools help to visualize and quantify the distribution and density of drug targets.

While the derivatives of this compound have been identified as potent agonists that modulate the TREM2 signaling pathway, their specific development into biological probes for pathway elucidation has not been reported in the reviewed literature. biorxiv.orgbiorxiv.org However, given that these molecules are first-in-class direct binders to TREM2, they represent a strong foundation for the future rational design of such probes. biorxiv.org The creation of a radiolabeled version of a lead compound like 4i could enable non-invasive imaging of TREM2 in the brain, providing invaluable insights into neuroinflammation in diseases like Alzheimer's. biorxiv.orgbiorxiv.org

Innovations in Synthetic Methodologies for Related Drug Candidates

The development of novel drug candidates often requires innovative synthetic strategies. The synthesis of TREM2 agonists, which starts from this compound, employs a modern, multi-step synthetic route. biorxiv.orgbiorxiv.org

The key steps in this methodology include:

Bromination: The process begins with the selective bromination of the this compound core using N-bromosuccinimide (NBS) to create a reactive intermediate, 3-amino-5-bromo-4-methoxy-N-methylbenzamide. biorxiv.orgbiorxiv.org

Amide Coupling: The resulting brominated compound is then coupled with another molecule (3-methylenecyclobutane-1-carboxylic acid) via an amide bond formation, a crucial step for building the molecule's complexity. biorxiv.orgbiorxiv.org

Suzuki Coupling: The final key step involves a palladium-catalyzed Suzuki coupling reaction. This reaction attaches various boronic acid derivatives to the core structure, allowing for the creation of a library of related compounds with diverse functionalities for structure-activity relationship (SAR) studies. biorxiv.org

This synthetic approach demonstrates the utility of this compound as a versatile starting platform, enabling the efficient generation of novel and complex drug candidates for preclinical evaluation. biorxiv.orgbiorxiv.org

Q & A

Q. What are the critical safety considerations when handling 3-amino-4-methoxy-N-methylbenzamide in laboratory settings?

Prior to synthesis or handling, conduct a thorough hazard analysis, including evaluating mutagenicity risks (via Ames testing) and decomposition properties (e.g., thermal instability) . Use appropriate ventilation, personal protective equipment (PPE), and protocols for storing light- or heat-sensitive intermediates. Reference hazard assessment frameworks like Prudent Practices in the Laboratory (National Academies Press, 2011) and ACS guidelines .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

- 1H/13C NMR to verify aromatic protons and substituents (e.g., methoxy and methyl groups) .

- IR spectroscopy to identify amide C=O stretches (~1650–1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

- Mass spectrometry for molecular ion validation and fragmentation patterns .

Q. What solvent systems are optimal for synthesizing this compound?

Dichloromethane (DCM) and acetonitrile are commonly used for amide coupling reactions. Ensure anhydrous conditions for steps involving sodium pivalate or acyl chlorides, as in related benzamide syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

- Temperature control : Use ice baths for exothermic steps (e.g., acyl chloride additions) to minimize side reactions .

- Reagent stoichiometry : Optimize equivalents of sodium carbonate or pivalate to ensure complete deprotonation of intermediates .

- Chromatographic purification : Employ gradient elution (e.g., hexane/EtOAc with triethylamine) to resolve polar byproducts .

Q. What analytical strategies resolve contradictions in mutagenicity data for anomeric amide derivatives like this compound?

Q. How does the trifluoromethyl group in analogous benzamides influence biochemical pathways, and what implications does this have for this compound?

The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving target binding in enzyme inhibition (e.g., bacterial PPTases) . For this compound, evaluate interactions with bacterial enzymes via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DCM/hexane. Analyze hydrogen bonding (e.g., N-H⋯O=C interactions) and packing motifs .

- Powder XRD : Compare experimental patterns with simulated data from related benzamides (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) .

Methodological Notes

- Data Contradictions : Discrepancies in reaction yields or purity may arise from trace moisture in solvents or incomplete acyl chloride activation. Use Karl Fischer titration for solvent dryness validation .

- Scale-Up Challenges : For larger batches, replace batch reactors with continuous flow systems to enhance reproducibility and safety in exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.